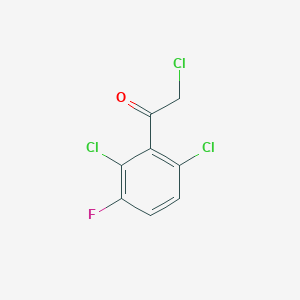

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone

説明

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is an aryl fluorinated building block . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone involves several steps. One method involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using a novel NADH-dependent, short-chain dehydrogenase .Molecular Structure Analysis

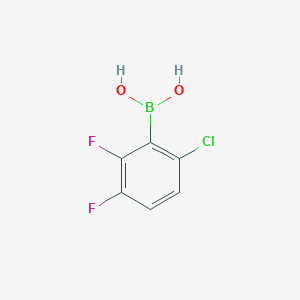

The molecular formula of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is C8H4Cl3FO . The InChIKey, which is a unique identifier for the compound, is IPSSLHPWTRUUHY-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone are complex and varied. For instance, it can be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is 241.5 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has a topological polar surface area of 17.1 Ų .科学的研究の応用

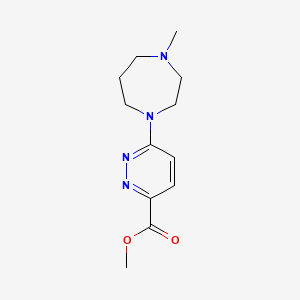

Synthesis of Diazine Derivatives

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone: is a valuable precursor in the synthesis of diazine derivatives, which are crucial in pharmaceutical chemistry. Diazines, including pyridazine, pyrimidine, and pyrazine, are core structures in many drugs due to their wide range of pharmacological activities . These activities include anticancer, antibacterial, antiallergic, and anti-inflammatory effects, among others. The compound’s ability to act as a building block for diazines makes it significant for developing new medicinal therapies.

Organofluorine Chemistry

In organofluorine chemistry, 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone serves as a fluorinated building block . Its incorporation into various molecules can enhance their metabolic stability, bioavailability, and binding affinity towards biological targets. This makes it an essential compound for designing more effective and durable pharmaceuticals.

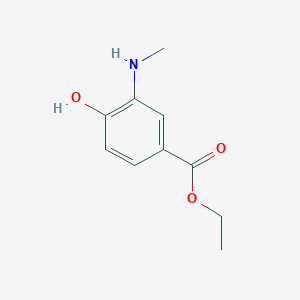

Enantioselective Synthesis

This compound is used in the enantioselective synthesis of chiral alcohols . For instance, it can be transformed into (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol , an enantiomerically pure form of alcohol. Such chiral alcohols are important in the synthesis of drugs that require high stereochemical purity.

Pyrimidine-Based Drug Development

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone: is instrumental in the development of pyrimidine-based drugs . Pyrimidine is a key scaffold in several FDA-approved drugs, and this compound can be used to introduce various substituents to the pyrimidine ring, leading to novel drugs with improved properties.

特性

IUPAC Name |

2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSSLHPWTRUUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

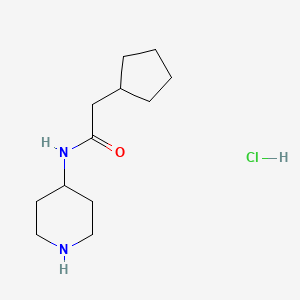

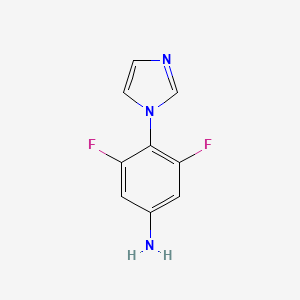

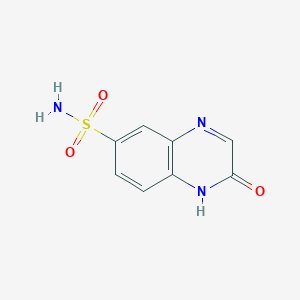

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1421940.png)

![1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1421944.png)

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)